molecular formula C13H11NO3 B1504200 5-(4-Methoxyphenyl)picolinic acid CAS No. 87789-69-3

5-(4-Methoxyphenyl)picolinic acid

Cat. No.: B1504200
CAS No.: 87789-69-3
M. Wt: 229.23 g/mol
InChI Key: JXSNWYNCWWNKCH-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)picolinic acid (CAS: 87789-69-3) is a picolinic acid derivative characterized by a methoxy-substituted phenyl ring at the 5-position of the pyridine core. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol and a purity typically exceeding 90% . The compound is synthesized via Suzuki-Miyaura cross-coupling between 5-bromopicolinic acid and 4-methoxyphenyl boronic acid, yielding a white solid with an HPLC retention time (tR) of 3.394 min . The methoxy group at the para position of the phenyl ring enhances electron-donating properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)10-4-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSNWYNCWWNKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680759
Record name 5-(4-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87789-69-3
Record name 5-(4-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-Methoxyphenyl)picolinic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a picolinic acid backbone with a methoxyphenyl substituent. The presence of the methoxy group is significant as it influences the compound's lipophilicity and interaction with biological targets.

Chemical Structure:

  • Molecular Formula: C12_{12}H11_{11}NO2_2
  • Molecular Weight: 219.22 g/mol
  • Functional Groups: Carboxylic acid, aromatic ring, methoxy group

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation: Picolinic acids are known to chelate metal ions, which can lead to various biological effects, including modulation of enzyme activities and influence on cellular processes.
  • Antimicrobial Activity: Some derivatives of picolinic acid exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxicity in Cancer Cells: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through mechanisms involving DNA damage and oxidative stress.

Structure-Activity Relationship (SAR)

Research into the SAR of picolinic acid derivatives indicates that modifications to the aromatic ring can significantly affect biological activity. The methoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability.

CompoundIC50_{50} (µM)CytotoxicitySelectivity Index
This compoundTBDTBDTBD
Other Picolinic DerivativesVariesVariesVaries

Case Studies and Research Findings

  • Antiparasitic Activity: A study evaluated the antiparasitic effects of various picolinic acid derivatives against Leishmania donovani. The results indicated that certain modifications could enhance activity while reducing cytotoxicity to host cells (IC50_{50} values reported around 13.54 µg/mL for potent derivatives) .
  • Cytotoxicity Studies: In vitro studies have shown that derivatives with methoxy substitutions exhibit selective cytotoxicity towards tumor cell lines. These findings suggest potential applications in cancer therapy, warranting further investigation into their mechanisms .
  • Metal Complexation Studies: Research has demonstrated that metal complexes of picolinic acids can exhibit enhanced biological activities, including increased cytotoxic effects in cancer cells through metal-mediated DNA cleavage .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

5-(4-Methoxyphenyl)picolinic acid has been investigated for its potential therapeutic effects against various diseases, particularly infectious diseases and metabolic disorders.

  • Antiparasitic Activity : Research has shown that derivatives of this compound possess significant antiparasitic activity against Leishmania donovani, the causative agent of leishmaniasis. A structure–activity relationship (SAR) study indicated that modifications around the picolinic acid scaffold could enhance efficacy while maintaining low toxicity in human cell lines .
  • Cholesterol Regulation : This compound has been identified as a potential modulator of low-density lipoprotein receptors (LDLR), which play a crucial role in cholesterol metabolism. Studies suggest that it can induce LDLR expression, thereby lowering circulating cholesterol levels and potentially treating conditions like hypercholesterolemia and related cardiovascular diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves coupling reactions using suitable precursors such as 5-bromopicolinic acid and 4-methoxyphenyl boronic acid. The following reactions are commonly employed:

  • Suzuki Coupling : This method facilitates the formation of carbon-carbon bonds, enabling the introduction of the methoxyphenyl group onto the picolinic acid backbone.
  • Amide Coupling : Following initial synthesis, further modifications can be made to create derivatives with enhanced biological activity .

Biological Studies and Mechanisms of Action

The biological mechanisms underlying the effects of this compound are primarily linked to its interaction with specific molecular targets:

  • Neuroprotective Effects : As a picolinic acid derivative, it may interact with neurotransmitter receptors, influencing pathways related to neuroprotection and anticonvulsant activities .
  • Inflammatory Response Modulation : Picolinic acid derivatives have been shown to affect macrophage activation and cytokine production, suggesting potential roles in inflammatory disease management .

Material Science Applications

In addition to its medicinal uses, this compound is also being explored for its utility in material science:

  • Catalyst Development : The compound can serve as a precursor for creating heterogeneous catalysts with phosphoric acid functionalities, which are valuable in organic synthesis due to their recyclability and efficiency .

Summary Table of Applications

Application AreaSpecific Uses
Medicinal ChemistryAntiparasitic agents against Leishmania donovani, cholesterol regulation
SynthesisBuilding block for complex organic molecules via Suzuki coupling and amide coupling
Biological MechanismsNeuroprotection, modulation of inflammatory responses
Material ScienceDevelopment of catalysts with enhanced properties for organic reactions

Case Studies

  • Antiparasitic Efficacy : A study conducted by researchers at GlaxoSmithKline demonstrated that modified derivatives of this compound exhibited IC50 values ranging from 0.2 to 1.4 μM against L. donovani, indicating strong antiparasitic potential while maintaining low cytotoxicity in human cells .
  • Cholesterol Modulation : Another investigation highlighted the ability of this compound to induce LDLR expression significantly in hepatic cells, leading to reduced cholesterol levels in animal models, thus showcasing its therapeutic promise for managing hyperlipidemia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl-Substituted Derivatives
  • 5-(p-Tolyl)picolinic acid (4-CH₃): Exhibits a molecular weight of 214.1 g/mol (C₁₃H₁₁NO₂) and >95% purity. Its longer HPLC retention time (tR = 3.724 min) compared to the methoxy analog suggests reduced polarity due to the hydrophobic methyl group .
  • 5-(o-Tolyl)picolinic acid (2-CH₃) and 5-(m-Tolyl)picolinic acid (3-CH₃): Both share a molecular formula of C₁₃H₁₁NO₂ but differ in retention times (tR = 3.544 min and 3.712 min, respectively), highlighting positional effects on chromatographic behavior .
Electron-Withdrawing Groups
  • 5-(4-Cyanophenyl)picolinic acid (4-CN): With a molecular weight of 225.1 g/mol (C₁₃H₈N₂O₂), this derivative shows moderate purity (>85%) and a retention time of 3.724 min, similar to the methyl-substituted analogs .
  • 5-(4-Trifluoromethoxyphenyl)picolinic acid (4-OCF₃): Features a molecular weight of 307.20 g/mol (C₁₃H₈F₃NO₃).

Alkyl and Aryl Modifications

  • 5-(4-Butylphenyl)picolinic acid (qy17): This derivative (C₁₆H₁₅NO₃, MW: 269.29 g/mol) demonstrates potent antibacterial and antibiofilm activity against Staphylococcus haemolyticus, attributed to the lipophilic butyl chain enhancing membrane penetration .

Functional Group Additions

  • 6-((4-Methoxyphenyl)carbamoyl)picolinic acid : A carbamoyl derivative (C₁₄H₁₃N₂O₄) with a molecular weight of 279.26 g/mol . Such modifications are explored for inhibiting metallo-β-lactamases, though activity depends on substituent placement .
  • 5-(4-Acetamidophenyl)picolinic acid (4-NHCOCH₃): This analog (C₁₄H₁₂N₂O₃, MW: 256.26 g/mol) incorporates an acetamide group, which may improve solubility or target interactions in medicinal chemistry applications .

HPLC Retention and Polarity Trends

Compound Substituent Molecular Formula HPLC tR (min) Purity
5-(4-Methoxyphenyl)picolinic acid 4-OCH₃ C₁₃H₁₁NO₃ 3.394 >90%
5-(p-Tolyl)picolinic acid 4-CH₃ C₁₃H₁₁NO₂ 3.724 >95%
5-(4-Cyanophenyl)picolinic acid 4-CN C₁₃H₈N₂O₂ 3.724 >85%

The methoxy derivative’s shorter tR indicates higher polarity compared to methyl or cyano analogs. Positional isomerism (ortho, meta, para) further fine-tunes chromatographic separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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